3,5-Difluoro-2-methylanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-difluoro-3-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWURGQFULLTZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into the Reactivity of 3,5 Difluoro 2 Methylanisole
Influence of Fluorine Substituents on Aromatic Ring Reactivity
The two fluorine atoms at the 3- and 5-positions exert a profound influence on the electron density and, consequently, the chemical reactivity of the benzene (B151609) ring.
Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I). This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, pulling electron density away from the aromatic ring. libretexts.orglibretexts.org The presence of two fluorine atoms significantly amplifies this inductive withdrawal, leading to a general decrease in the nucleophilicity of the benzene ring. As a result, the aromatic system is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene or anisole (B1667542). lumenlearning.comvanderbilt.edu Deactivating groups slow down the rate of electrophilic attack because they make the aromatic ring less electron-rich and therefore a weaker nucleophile. lumenlearning.comtotal-synthesis.com
In 3,5-Difluoro-2-methylanisole, the cumulative inductive effect of two fluorine atoms makes the ring significantly electron-deficient and thus, strongly deactivated towards electrophiles.
| Substituent Effect | Description | Impact on Aromatic Ring |
|---|---|---|
| Inductive Effect (-I) of Fluorine | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivation of the ring, making it less nucleophilic. |
| Resonance Effect (+M) of Fluorine | Donation of lone pair electrons into the π-system. | Partial activation, particularly at ortho and para positions. |
| Overall Electronic Effect of Fluorine | The strong -I effect dominates the +M effect. | Net deactivation towards electrophilic aromatic substitution. |
The significant reduction in electron density of the aromatic ring due to the two fluorine substituents not only hinders electrophilic attack but also increases its electrophilicity. This makes the ring more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by powerful electron-withdrawing groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org
The fluorine atoms in this compound, especially when combined with other potential activating groups, can make the carbon atoms to which they are attached (C3 and C5) potential sites for nucleophilic attack. In SNAr reactions, fluoride is often a good leaving group, a phenomenon attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org
Electrophilic Aromatic Substitution Mechanisms in Difluoroanisoles
Electrophilic aromatic substitution in polysubstituted benzenes like this compound proceeds via a multi-step mechanism where the directing effects of all substituents must be considered.
The generally accepted mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E+) on the π-electron system of the aromatic ring. uomustansiriyah.edu.iqchemistrytalk.org This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. uomustansiriyah.edu.iq In this intermediate, one carbon atom of the ring is sp3-hybridized and bonded to both a hydrogen atom and the incoming electrophile, temporarily disrupting the aromaticity. chemistrytalk.org The positive charge is delocalized over the remaining five sp2-hybridized carbon atoms of the ring.
The stability of the arenium ion is a critical factor in determining the reaction rate and the regioselectivity of the substitution. Substituents that can effectively stabilize this positive charge, either through induction or resonance, will accelerate the reaction and favor the formation of the corresponding arenium ion. vanderbilt.edu
The position of electrophilic attack on the this compound ring is determined by the combined directing effects of the four substituents. There are two available positions for substitution: C4 and C6.
Methoxy (B1213986) group (-OCH3) at C1: This is a powerful activating group and an ortho, para-director due to its strong resonance electron-donating (+M) effect. libretexts.org It directs electrophiles to the C2, C4, and C6 positions. Since C2 is already substituted, it strongly directs towards C4 (para) and C6 (ortho).
Methyl group (-CH3) at C2: This is a weakly activating group and an ortho, para-director through an inductive electron-donating (+I) effect and hyperconjugation. lkouniv.ac.in It directs electrophiles to the C3, C4, C5, and C6 positions. With C3 and C5 blocked by fluorine, it directs towards C4 (meta) and C6 (para).
Fluorine atoms (-F) at C3 and C5: As halogens, they are deactivating but ortho, para-directing. wikipedia.org The fluorine at C3 directs to C2 (ortho, blocked), C4 (ortho), and C6 (para). The fluorine at C5 directs to C4 (para) and C6 (ortho).
Consensus of Directing Effects:
Attack at C4: This position is para to the strongly activating methoxy group, meta to the methyl group, ortho to the C3-fluorine, and para to the C5-fluorine. The powerful para-directing effect of the methoxy group is the dominant factor favoring substitution at this position.
Attack at C6: This position is ortho to the strongly activating methoxy group, para to the methyl group, para to the C3-fluorine, and ortho to the C5-fluorine.
Steric Hindrance: Steric effects also play a crucial role. jove.comyoutube.com The C6 position is flanked by the C5-fluorine and the C1-methoxy group. The C4 position is flanked by the C3-fluorine and the C5-fluorine. However, the ortho position to the methoxy group (C6) is generally more sterically hindered than the para position (C4). Furthermore, the presence of the adjacent methyl group at C2 significantly hinders access to the C6 position for an incoming electrophile. uomustansiriyah.edu.iq
Therefore, considering both electronic and steric factors, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position .
| Position of Attack | Directing Effect of -OCH3 (at C1) | Directing Effect of -CH3 (at C2) | Directing Effect of -F (at C3 & C5) | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|---|
| C4 | Strongly Favorable (para) | Neutral (meta) | Favorable (ortho to C3, para to C5) | Less Hindered | Major Product |
| C6 | Favorable (ortho) | Favorable (para) | Favorable (para to C3, ortho to C5) | More Hindered (by -OCH3 and -CH3) | Minor Product |
Nucleophilic Substitution Reactions at Fluorinated Aromatic Sites
As previously mentioned, the electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution (SNAr). The reaction would involve a nucleophile attacking one of the carbon atoms bearing a fluorine atom (C3 or C5), displacing the fluoride ion.
The SNAr mechanism proceeds through a two-step addition-elimination process, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orgnih.gov The stability of this intermediate is paramount for the reaction to proceed. Strong electron-withdrawing groups positioned ortho or para to the site of attack are necessary to delocalize and stabilize the negative charge. libretexts.org
In this compound, the electron-withdrawing nature of the other fluorine atom and the methoxy and methyl groups (which are inductively withdrawing, although the methoxy group is a resonance donor) would contribute to stabilizing the Meisenheimer complex formed upon nucleophilic attack at C3 or C5. However, the methoxy group's strong resonance-donating effect could partially counteract the stabilization needed for SNAr to occur readily. The reaction would likely require strong nucleophiles and potentially harsh reaction conditions. The two fluorinated sites, C3 and C5, are electronically similar, though the steric environment around them differs slightly due to the proximity of the C2-methyl group to C3. This could lead to some regioselectivity in nucleophilic attack, likely favoring the less hindered C5 position.
Displacement of Fluorine by Various Nucleophiles
The displacement of fluorine in aromatic systems by nucleophiles is a well-established transformation. Despite the high strength of the carbon-fluorine bond, fluoride can be an effective leaving group in SNAr reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.
While specific experimental data on the nucleophilic aromatic substitution reactions of this compound are not extensively detailed in publicly available literature, general principles of SNAr reactivity on analogous difluorinated aromatic compounds allow for predictions of its behavior. The outcome of the reaction with a given nucleophile would depend on several factors, including the nature of the nucleophile, the reaction conditions (solvent, temperature, and base), and the relative activation of the C-F bonds at positions 3 and 5.
The table below outlines the expected products from the reaction of this compound with common nucleophiles, based on general SNAr principles. The regioselectivity would be determined by the subtle interplay of electronic and steric effects.
| Nucleophile | Expected Product(s) |
| Sodium Methoxide (NaOCH3) | 3-Fluoro-5-methoxy-2-methylanisole and/or 3,5-Dimethoxy-2-methylanisole |
| Sodium Thiophenoxide (NaSPh) | 3-Fluoro-2-methyl-5-(phenylthio)anisole and/or 2-Methyl-3,5-bis(phenylthio)anisole |
| Piperidine | 1-(3-Fluoro-2-methoxy-6-methylphenyl)piperidine and/or 1,1'-(2-methoxy-6-methyl-1,3-phenylene)dipiperidine |
| Sodium Azide (NaN3) | 3-Azido-5-fluoro-2-methylanisole and/or 3,5-Diazido-2-methylanisole |
It is important to note that without specific experimental validation, the precise reaction conditions and the distribution of possible mono- and di-substituted products for this compound remain speculative. Further research is required to fully elucidate the reactivity of this particular compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Difluoro 2 Methylanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of organic molecules in solution. For 3,5-Difluoro-2-methylanisole, ¹H, ¹³C, and ¹⁹F NMR techniques provide detailed information about the chemical environment of each nucleus, scalar couplings between them, and the rotational dynamics of the methoxy (B1213986) group.
Long-range spin-spin coupling constants, particularly those involving the methoxy group's ¹³C nucleus and ring protons or other carbon atoms, are highly sensitive to the dihedral angle between the methoxy group and the aromatic ring. The magnitude of these couplings, such as ⁵J(¹³C, ¹³C) and ⁶J(H-4, ¹³C), can be used to probe the conformational preferences of the methoxy group. In anisole (B1667542) and its derivatives, the five-bond coupling constant, ⁵J(C,C), has been shown to be directly proportional to the square of the sine of the twist angle (θ) of the methoxy group out of the aromatic plane.
For this compound, the presence of ortho and meta substituents is expected to significantly influence these long-range couplings. The steric hindrance from the ortho-methyl group and the electronic effects of the two meta-fluorine atoms will likely result in a non-planar conformation of the methoxy group. The analysis of long-range ¹H-¹³C and ¹³C-¹³C coupling constants would provide quantitative insights into this conformational preference. New NMR techniques for the precise measurement of long-range heteronuclear spin-spin couplings are particularly useful for these studies. The analysis of F-F spin-spin coupling constants can also provide information, as these are known to be significant over large distances in fluorinated systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Long-Range Coupling Constants for this compound.
| Atom | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|
| ¹H NMR | ||
| OCH₃ | 3.8 - 4.0 | |
| CH₃ | 2.1 - 2.3 | |
| H-4 | 6.7 - 6.9 | J(H-4, F-3) ≈ 8-10, J(H-4, F-5) ≈ 2-3 |
| H-6 | 6.8 - 7.0 | J(H-6, F-5) ≈ 8-10, J(H-6, F-3) ≈ 2-3 |
| ¹³C NMR | ||
| OCH₃ | 55 - 60 | |
| CH₃ | 15 - 20 | |
| C-1 | 158 - 162 | J(C-1, F-3) ≈ 2-4, J(C-1, F-5) ≈ 2-4 |
| C-2 | 115 - 120 | J(C-2, F-3) ≈ 20-25 |
| C-3 | 160 - 165 (d) | J(C-3, F-3) ≈ 240-250 |
| C-4 | 100 - 105 (dd) | J(C-4, F-3) ≈ 20-25, J(C-4, F-5) ≈ 20-25 |
| C-5 | 160 - 165 (d) | J(C-5, F-5) ≈ 240-250 |
Note: These are predicted values based on trends observed in related substituted anisoles and fluorinated aromatic compounds.
The conformational preference of the methoxy group in anisole derivatives is a balance between steric repulsion and electronic effects. In unsubstituted anisole, the planar conformation is generally favored. However, ortho-substituents can force the methoxy group out of the plane of the aromatic ring. Dynamic NMR (DNMR) spectroscopy is a key technique for studying the rotational barriers around the C(aryl)-O bond. By monitoring the coalescence of NMR signals at different temperatures, the energy barrier for rotation can be determined.
In the case of this compound, the ortho-methyl group is expected to create a significant steric barrier to the rotation of the methoxy group. Theoretical calculations on anisole and its derivatives have been used to investigate these rotational barriers. For 2,6-difluoroanisole, an apparent twofold barrier to rotation of 5.4 ± 0.9 kJ/mol has been determined based on long-range coupling constants. The combination of an ortho-methyl group and two meta-fluoro groups in this compound is expected to result in a relatively high rotational barrier. Variable-temperature NMR studies would be crucial to quantify this barrier and understand the dynamic behavior of the molecule.
Vibrational Spectroscopy Techniques for Molecular Fingerprinting
Table 2: Predicted Prominent Raman Shifts for this compound.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | 750 - 850 |
| C-F Stretching | 1100 - 1300 |
| Aromatic C-C Stretching | 1580 - 1620 |
| C-H Stretching (Aromatic) | 3000 - 3100 |
Note: These predictions are based on characteristic vibrational frequencies for substituted benzenes and fluorinated aromatic compounds.
Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of polar functional groups. The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-O stretching of the ether linkage and the C-F stretching vibrations. The out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern of the aromatic ring.
Table 3: Predicted Key IR Absorption Bands for this compound.
| Functional Group Vibration | Predicted IR Absorption (cm⁻¹) |
|---|---|
| C-H Bending (out-of-plane) | 800 - 900 |
| C-O-C Asymmetric Stretch | 1230 - 1270 |
| C-F Stretch | 1100 - 1350 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Stretch (Aliphatic) | 2850 - 2980 |
Note: These predictions are based on standard IR correlation tables and data for similar substituted anisoles.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular formula and provide insights into the stability of different parts of the molecule.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation of anisole and its derivatives often involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The presence of fluorine and methyl substituents will influence the fragmentation pathways. The stability of the resulting fragments will dictate the relative intensities of the observed peaks.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.
| m/z | Proposed Fragment |
|---|---|
| 158 | [M]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 115 | [M - CH₃ - CO]⁺ |
Note: The relative abundances of these fragments will depend on the ionization conditions.
Other Advanced Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding the UV-Vis absorption and fluorescence spectroscopic properties of this compound. While spectroscopic data for the parent compound, anisole, and various other substituted anisoles are available, detailed research findings and data tables for this compound could not be located.
The electronic transitions of anisole itself typically show absorption maxima in the ultraviolet region. For instance, anisole in methanol exhibits characteristic absorption peaks. researchgate.net The introduction of substituents, such as fluorine atoms and a methyl group, onto the benzene (B151609) ring is expected to influence the electronic environment and, consequently, the absorption and emission spectra. The position and nature of these substituents play a critical role in shifting the absorption and fluorescence wavelengths (a phenomenon known as solvatochromism) and affecting the quantum yield.
Generally, fluorination of aromatic compounds can lead to shifts in their absorption and emission spectra and can influence their fluorescence quantum yields. These effects are highly dependent on the number and position of the fluorine atoms on the aromatic ring. However, without experimental data for this compound, a detailed analysis of its specific photophysical properties remains speculative.
Further experimental investigation is required to determine the precise UV-Vis absorption maxima, molar absorptivity, fluorescence emission spectra, and quantum yield of this compound. Such studies would provide valuable insight into the electronic structure of this compound and the photophysical consequences of its specific substitution pattern.
Computational Chemistry and Theoretical Modeling of 3,5 Difluoro 2 Methylanisole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone for predicting the electronic structure and reactivity of molecules like 3,5-Difluoro-2-methylanisole. These methods provide a detailed picture of the molecule's geometry, energy, and electronic properties at the atomic level.
Density Functional Theory (DFT) Studies on Conformational Energetics and Methyl Rotation Barriers
Density Functional Theory (DFT) is a powerful computational method for investigating the conformational energetics of organic molecules. For anisole (B1667542) and its derivatives, a key conformational feature is the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. While specific DFT studies on this compound are not extensively reported in the available literature, insights can be drawn from studies on related compounds such as dimethylanisoles and fluoroanisoles.
The conformational preference of the methoxy group is determined by the balance of steric and electronic effects. In this compound, the interplay between the two fluorine atoms, the methyl group, and the methoxy group will dictate the most stable conformation. It is expected that the methoxy group will orient itself to minimize steric hindrance with the adjacent methyl group.
The barrier to internal rotation of the methyl group is another important parameter that can be accurately calculated using DFT. This barrier is sensitive to the electronic and steric environment surrounding the methyl rotor. In related dimethylanisole compounds, the barrier to methyl internal rotation has been shown to be influenced by the position of the other methyl group. For instance, in 2,5-dimethylanisole, the barrier for the o-methyl group is significantly higher than that for the m-methyl group due to greater steric hindrance. scilit.com The presence of electronegative fluorine atoms in this compound will also electronically influence the rotational barrier. DFT calculations on halogenated aromatic alcohols have shown that substituents influence the rotational energy barrier through both inductive and steric effects. nih.gov
| Parameter | Description | Expected Influence on this compound |
| Conformational Energetics | The relative energies of different spatial arrangements of the atoms in the molecule. | The orientation of the methoxy group will be influenced by steric interactions with the ortho-methyl group and electronic interactions with the fluorine substituents. |
| Methyl Rotation Barrier | The energy required to rotate the methyl group around the C-C bond connecting it to the aromatic ring. | The barrier height will be a result of the combined steric hindrance from the adjacent methoxy group and electronic effects from the fluorine atoms. |
Ab Initio Methods for Molecular Geometry Optimization (e.g., STO-3G, 6-31G basis sets)
Ab initio methods, such as Hartree-Fock (HF) calculations with various basis sets, are fundamental for determining the optimized molecular geometry of a compound. The choice of basis set is crucial for the accuracy of the calculations.
The STO-3G basis set is a minimal basis set, where each atomic orbital is represented by a fixed contraction of three Gaussian functions. While computationally inexpensive, it provides only a qualitative description of the molecular geometry. gaussian.com
The 6-31G basis set is a split-valence basis set that provides a more accurate description by using more functions to describe the valence electrons. uni-rostock.de This allows for greater flexibility in the molecular orbitals and generally leads to more accurate geometric parameters. For more precise calculations, polarization functions (e.g., 6-31G(d,p)) are often added to allow for non-spherical electron distributions. stackexchange.com
For this compound, a geometry optimization using these basis sets would provide bond lengths, bond angles, and dihedral angles. While STO-3G would offer a preliminary structure, 6-31G and more sophisticated basis sets would yield a more refined and reliable geometry. It is generally expected that using a converged HF/STO-3G geometry as an initial guess for a HF/6-31G* calculation can improve the success rate of geometry convergence. researchgate.net
| Basis Set | Description | Expected Accuracy for this compound Geometry |
| STO-3G | Minimal basis set, computationally fast. | Provides a rough, qualitative geometry. |
| 6-31G | Split-valence basis set, more accurate than minimal basis sets. | Yields more reliable bond lengths and angles. |
| 6-31G(d,p) | Split-valence basis set with polarization functions. | Offers a good balance of accuracy and computational cost for geometry optimization. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape, which is the collection of all possible conformations a molecule can adopt and their relative energies.
Analysis of Substituent Effects on Aromaticity and Electron Density Distribution
The substituents on the benzene ring of this compound—two fluorine atoms, a methyl group, and a methoxy group—have a significant impact on the aromaticity and electron density distribution of the ring.
The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic. ucalgary.ca
The methoxy group is a strong electron-donating group through resonance (+R) due to the lone pairs on the oxygen atom, and it is also electron-withdrawing through the inductive effect (-I) due to the electronegativity of the oxygen. The resonance effect is typically dominant, making the methoxy group a strong activating group. libretexts.org
Information-Theoretic Approach Studies on Internal Methyl Rotation Barriers in Related Systems
The information-theoretic approach offers a powerful framework for understanding the fundamental origins of internal rotation barriers. Recent studies applying this approach to a variety of molecular systems, including those with methyl rotors, have challenged the long-held belief that steric hindrance is the dominant factor in determining the height of the rotation barrier. researchgate.net
These studies have shown that it is the electrostatic interaction that plays the decisive role in dictating the methyl rotation barrier height. researchgate.net The exchange-correlation effect and steric hindrance are considered to play minor, yet indispensable, roles. researchgate.net This insight is crucial for understanding the rotational barrier in this compound.
While steric repulsion between the methyl group and the adjacent methoxy group is undoubtedly a contributing factor, the information-theoretic perspective suggests that the electrostatic interactions between the rotating methyl group and the rest of the molecule, including the polar C-F bonds and the methoxy group, are the primary determinants of the rotational barrier. This approach provides a more nuanced understanding of the forces at play during the internal rotation of the methyl group in substituted anisoles.
Strategic Utility of 3,5 Difluoro 2 Methylanisole in Complex Organic Synthesis
Application as a Key Intermediate in Multi-Step Syntheses
While specific, publicly available multi-step syntheses prominently featuring 3,5-Difluoro-2-methylanisole as a key intermediate are not extensively documented, its structural motifs are present in various complex molecules, suggesting its role as a valuable precursor. The strategic placement of its functional groups allows for sequential and regioselective modifications, a critical aspect in the lengthy synthesis of pharmaceuticals and agrochemicals.
The presence of the methoxy (B1213986) group allows for potential O-demethylation to reveal a highly reactive phenol, which can then be used for the introduction of a wide array of functionalities through etherification or esterification. The fluorine atoms, being relatively inert to many common reagents, can guide ortho-lithiation or other directed metalation reactions, allowing for the introduction of substituents at specific positions on the aromatic ring. The methyl group can also be a handle for further transformations, such as benzylic bromination followed by nucleophilic substitution.
The synthesis of complex bioactive molecules often relies on the assembly of pre-functionalized building blocks. Given the importance of fluorinated aromatics in drug discovery, it is highly probable that this compound or its derivatives serve as intermediates in proprietary industrial syntheses. For instance, the related compound 3,5-difluoroaniline (B1215098) is a known important intermediate in the synthesis of pharmaceuticals and plant protection agents.
Derivatization Strategies for the Development of Novel Molecular Scaffolds
The development of novel molecular scaffolds is a primary objective in drug discovery to explore new chemical space and identify new bioactive compounds. This compound provides a unique starting point for such endeavors.
Table 1: Potential Derivatization Strategies for this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Nitro, halo, or other substituted difluoro-methylanisoles |
| Ortho-metalation | Strong bases (e.g., n-BuLi, LDA) followed by electrophiles | Introduction of various functional groups ortho to the methoxy or methyl group |
| O-Demethylation | Strong acids (e.g., HBr, BBr₃) | 3,5-Difluoro-2-methylphenol |
| Benzylic Functionalization | Radical initiators (e.g., NBS/AIBN) | 2-(Bromomethyl)-3,5-difluoroanisole |
| Cross-Coupling Reactions | Palladium or other transition metal catalysts with boronic acids, amines, etc. (after conversion to a halide or triflate) | Biaryl compounds, substituted anilines, etc. |
These derivatization strategies can lead to a diverse library of compounds. For example, the resulting phenols from O-demethylation can be converted into a variety of ethers and esters with potential biological activity. The products of ortho-metalation can be used in subsequent cross-coupling reactions to build more complex molecular architectures. The ability to selectively functionalize different positions of the molecule is a key advantage in the design of novel scaffolds.
Role in the Synthesis of Fluorine-Containing Building Blocks
Fluorinated building blocks are crucial for the synthesis of a significant portion of modern pharmaceuticals and agrochemicals. olemiss.edu this compound can serve as a precursor for the synthesis of other, more complex fluorine-containing building blocks.
Through the synthetic handles described previously (methoxy, methyl, and the aromatic ring), this compound can be transformed into a variety of other fluorinated molecules. For instance, oxidation of the methyl group could lead to the corresponding benzoic acid or aldehyde, which are versatile intermediates. These can then be used in amide coupling reactions, Wittig reactions, or other transformations to create more elaborate fluorinated structures.
Furthermore, the difluorinated aromatic ring system itself is a valuable motif. By modifying the existing functional groups, it is possible to generate a range of 3,5-difluorinated aromatic compounds with different substitution patterns, which can then be incorporated into larger molecules. The development of novel fluorinated heterocycles is an area of intense research, and intermediates derived from this compound could potentially be used in cyclization reactions to form such structures.
Catalytic Applications in Organic Transformations (e.g., as a substrate in C-O bond cleavage studies for biofuel synthesis)
The catalytic cleavage of C-O bonds, particularly in lignin (B12514952) and its model compounds, is a critical area of research for the production of biofuels and renewable chemicals from biomass. researchgate.netfrontiersin.org Anisole (B1667542) and its derivatives are often used as model compounds to study the reactivity of the aryl methyl ether linkage found in lignin.
The electron-withdrawing nature of the fluorine atoms would be expected to influence the electronic properties of the C-O bond in the methoxy group, potentially making it more susceptible to certain types of catalytic cleavage. Studies on other anisole derivatives have explored various catalytic systems, including transition metals and acidic or basic conditions, to achieve selective C-O bond scission. Similar methodologies could be applied to this compound to investigate its potential as a feedstock for valuable aromatic chemicals. However, the production of biofuels typically focuses on the conversion of the entire biomass feedstock, and the use of a highly specialized and likely expensive starting material like this compound for this purpose would be economically challenging. Its utility would more likely be in fundamental studies of reaction mechanisms and catalyst development.
Exploration of 3,5 Difluoro 2 Methylanisole in Advanced Materials Research
Potential in Materials with Tuned Electronic Properties
There is no available research data on the electronic properties of 3,5-Difluoro-2-methylanisole or its potential for use in materials with tuned electronic characteristics.
Role in the Development of Functional Polymers and Liquid Crystals
There is no published research on the use of this compound as a monomer or additive in the development of functional polymers or as a component in liquid crystal formulations.
Methodological Advances in the Analytical Chemistry of 3,5 Difluoro 2 Methylanisole
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental to the separation and purification of 3,5-Difluoro-2-methylanisole from reaction mixtures and impurities. The choice of method depends on the volatility and polarity of the compound and the matrix in which it is present.
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its partitioning between a stationary phase and a mobile gas phase. The technique is highly effective for assessing the purity of the compound by separating it from volatile starting materials, byproducts, and solvents.
Key parameters in a GC method for this compound would include the type of capillary column, the temperature program of the oven, the carrier gas flow rate, and the detector type. For instance, a non-polar or medium-polarity column is typically suitable for aromatic compounds. The temperature program is optimized to ensure good resolution between the analyte and any closely eluting impurities.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a common approach, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. sielc.com
This technique allows for the separation of the compound from non-volatile impurities and can be scaled up for preparative isolation. sielc.com The choice of column, mobile phase composition, and detector are critical for achieving optimal separation. A C18 column is often used for aromatic compounds, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Separation
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detector at 254 nm |
Coupled Analytical Techniques for Comprehensive Characterization
For unambiguous identification and structural elucidation, chromatographic techniques are often coupled with mass spectrometry. sielc.com These hyphenated techniques provide both separation and detailed mass information, making them powerful tools for the analysis of this compound, especially in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. mdpi.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries or through manual interpretation. nih.gov This technique is invaluable for confirming the identity of this compound and for identifying unknown impurities in a sample. mdpi.com
Table 3: Expected Mass Fragments for this compound in GC-MS Analysis
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 158 | Molecular Ion [M]+ |
| 143 | [M - CH3]+ |
| 115 | [M - CH3 - CO]+ |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for analyzing this compound in complex matrices where sample cleanup is minimal, or when dealing with thermally labile or non-volatile compounds. amazonaws.com Modern ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of the analyte as it elutes from the LC column, providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details. amazonaws.com
Table 4: General Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole |
| Detection Mode | Positive or Negative Ion Mode |
Development of Novel Detection Methods for Fluorinated Aromatic Compounds
The unique properties of the fluorine atom have prompted the development of specialized detection methods for fluorinated compounds. While standard detectors like FID and UV are effective, novel approaches can offer enhanced selectivity and sensitivity.
One innovative approach involves fluorine-specific detection using inductively coupled plasma mass spectrometry (ICP-MS) coupled with HPLC. nih.govelsevierpure.com This method allows for the sensitive and selective detection of fluorine-containing compounds, even in complex matrices where traditional detectors might suffer from interferences. nih.govelsevierpure.com Another area of research is the development of colorimetric sensors that can selectively react with fluorinated aromatic compounds to produce a measurable color change, offering a potential route to rapid and low-cost screening methods. nih.gov The continuous evolution in fluorination methodologies in drug discovery also drives the need for more advanced and specific analytical techniques. rsc.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3,5-Difluoro-2-methylanisole, and how are reaction efficiencies compared?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, fluorination of 3,5-dichloro-2-methylanisole using potassium fluoride (KF) in polar aprotic solvents like DMF at elevated temperatures (120–150°C) yields the difluoro derivative. Reaction efficiency is evaluated by monitoring conversion rates via gas chromatography-mass spectrometry (GC-MS) and comparing yields under varying conditions (e.g., catalyst loading, solvent polarity). Purity is confirmed using high-performance liquid chromatography (HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 19F NMR : Identifies fluorine substituents at positions 3 and 5 via distinct chemical shifts (δ ~ -110 to -120 ppm for meta-fluorine in anisole derivatives).
- 1H NMR : The methyl group (OCH3) appears as a singlet (~δ 3.8 ppm), while aromatic protons show coupling patterns consistent with two fluorine atoms (e.g., doublet of doublets for H-4 and H-6).
- GC-MS : Confirms molecular ion peaks (m/z ≈ 158 for [M]+) and fragmentation patterns.
These techniques are cross-validated with elemental analysis to ensure stoichiometric accuracy .
Advanced Research Inquiries
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophiles to the para position relative to the methoxy group. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing electron density maps. Experimentally, nitration or halogenation reactions are monitored via LC-MS to identify predominant products. Orthogonal protection/deprotection strategies may also be employed to isolate desired regioisomers .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance fluorination efficiency while reducing side reactions like dehalogenation.
- Solvent Optimization : Using ionic liquids or supercritical CO2 improves solubility of fluorinated intermediates, reducing dimerization by-products.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 140°C) minimizes thermal decomposition.
Reaction progress is tracked using in-situ IR spectroscopy to identify critical intermediates .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recommended steps:
- Purity Assessment : Use differential scanning calorimetry (DSC) to compare melting profiles.
- Crystallography : Single-crystal X-ray diffraction identifies polymorphs.
- Batch Consistency : Replicate synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables. Cross-reference data with authoritative databases like NIST or PubChem .
Q. What methodologies evaluate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., demethylation to phenolic derivatives).
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation kinetics under UV-A/UV-B exposure.
Stability data informs optimal storage protocols (e.g., amber vials, desiccants) .
Data-Driven Research Challenges
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with reagents (e.g., Grignard reagents) to predict reaction pathways.
- QSAR Models : Relate substituent effects (e.g., Hammett σ values for fluorine) to reaction rates.
Experimental validation involves synthesizing proposed derivatives and comparing yields with predicted outcomes .
Q. What analytical approaches distinguish between isomeric impurities in this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns and hexane/isopropanol mobile phases.
- 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons to confirm isomer identity.
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical nominal masses but exact mass differences (e.g., C7H6F2O vs. C8H8F2O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
